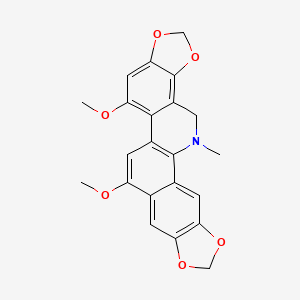
7-氨基-4-(三氟甲基)喹啉-2(1H)-酮
描述
7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one, also known as 7-AMQ, is a synthetic compound that has been studied for its potential applications in the biomedical and scientific fields. 7-AMQ is a highly fluorinated quinoline derivative, and its unique properties have made it of interest to researchers.
科学研究应用
蛋白酶检测的荧光标记物:7-氨基-4-(三氟甲基)香豆素,与7-氨基-4-(三氟甲基)喹啉-2(1H)-酮密切相关,已被用作对蛋白酶进行敏感检测的新型荧光标记物。这种化合物及其衍生物在生物化学研究中有应用(Bissell et al., 1980)。
α-三氟甲基-α-羟基羧酰胺和α-氨基酸的合成:在另一项研究中,3-三氟乙酰基喹啉-2(1H)-酮被用作帕瑟尼和乌吉类型反应中的羰基和酸代用体。这有助于合成α-三氟甲基-α-羟基羧酰胺和α-三氟甲基α-氨基酸(Madhu et al., 2022)。
α-碳酸酐酶的抑制:7-氨基-3,4-二氢-1H-喹啉-2-酮,与7-氨基-4-(三氟甲基)喹啉-2(1H)-酮在结构上相似,已被证明可以抑制α-碳酸酐酶,这是一类在药理学中具有重要意义的酶(Vullo et al., 2015)。
抗菌和抗肿瘤应用:一些7-氨基-4-(三氟甲基)喹啉-2(1H)-酮的衍生物显示出作为抗菌和抗肿瘤剂的潜力。这包括合成新型吡唑并[3,4-d]嘧啶衍生物,显示出抗菌和抗真菌活性(Holla et al., 2006)。
生物成像和高尔基定位探针:引入三氟甲基基团合成的7-氨基喹啉已用于生物成像。一些衍生物特异性靶向细胞系中的高尔基体,使它们在生物学研究中有用(Chen et al., 2019)。
喹啉羧酰肼衍生物的抗菌研究:7-(三氟甲基)-4-羟基取代喹啉羧酰肼的衍生物显示出显著的抗菌活性,表明它们有潜力作为抗结核药物(Garudachari et al., 2014)。
安全和危害
生化分析
Biochemical Properties
7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one has been found to bind to certain proteins, influencing their function and stability .
Cellular Effects
The effects of 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of certain genes involved in cell cycle regulation, thereby promoting cell growth and division .
Molecular Mechanism
At the molecular level, 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one have been observed to change over time. The stability of this compound is relatively high, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one can have sustained effects on cellular function, including prolonged activation or inhibition of specific pathways .
Dosage Effects in Animal Models
The effects of 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Additionally, high doses of 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one can lead to toxic effects, such as liver damage and oxidative stress .
Metabolic Pathways
7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one is involved in various metabolic pathways, primarily those related to drug metabolism. This compound interacts with enzymes such as cytochrome P450, which play a key role in the oxidation and reduction of xenobiotics. The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one can influence the activity of cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution within tissues can be influenced by factors such as lipid solubility and protein binding. The localization and accumulation of 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one can influence its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
7-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-3-5(14)1-2-6(7)8/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMJMNWLFZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207425 | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58721-76-9 | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




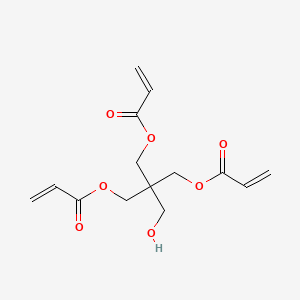
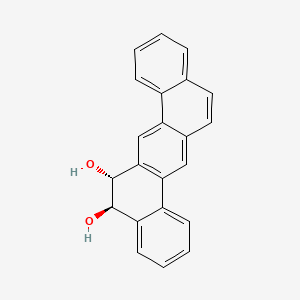
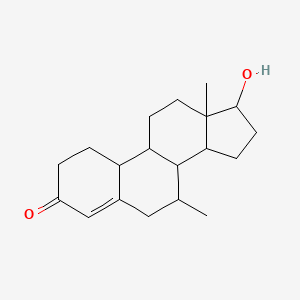
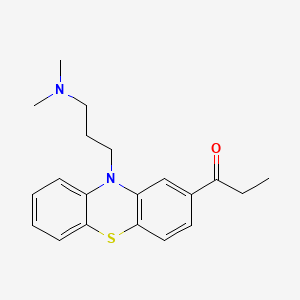
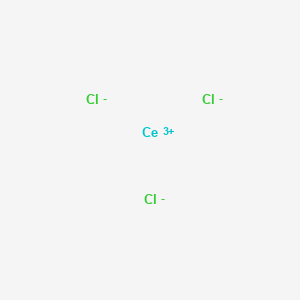
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)
![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1198294.png)



